molecular formula C17H23N3O B2719796 3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 922849-15-8

3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2719796
CAS No.: 922849-15-8
M. Wt: 285.391
InChI Key: BSJVRBBCSGAOQB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide (CAS 922849-15-8, Molecular Formula: C17H23N3O, Molecular Weight: 285.4 g/mol) is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research . This molecule features a hybrid architecture combining a 3,5-dimethylpiperidine carboxamide group with a 1-methyl-1H-indole moiety, creating a unique scaffold for drug discovery . In the field of cancer immunotherapy, this compound represents a novel structural class being investigated as a potential small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway . Researchers are exploring its ability to disrupt the protein-protein interaction between PD-1 and PD-L1, potentially reversing tumor-induced immunosuppression and enhancing T-cell-mediated cancer cell elimination . Unlike antibody-based therapies, small molecules like this offer potential advantages in tumor tissue penetration and oral bioavailability, representing an emerging frontier in immuno-oncology research . The structural motif also suggests potential applications in neuroscience research, where similar heterocyclic amino acids and carboxamide derivatives have demonstrated significant activity as inhibitors of neurotransmitter uptake and as modulators of receptor function . Compounds with piperidine-indole hybrid structures have shown promise in targeting various neurological pathways, though the specific mechanism of action for this molecule requires further investigation. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound following all applicable laboratory safety protocols.

Properties

IUPAC Name

3,5-dimethyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-8-13(2)10-20(9-12)17(21)18-15-11-19(3)16-7-5-4-6-14(15)16/h4-7,11-13H,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJVRBBCSGAOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CN(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a subsequent N-alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also accelerate reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to three regions: (1) the piperidine ring, (2) the carboxamide linker, and (3) the indole substituent. Below is a systematic comparison with key analogs:

Modifications to the Piperidine Ring

  • Compound A : 3-Methyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

    • Difference : Lacks the 5-methyl group on the piperidine ring.
    • Impact : Reduced steric hindrance leads to a 20% lower binding affinity for serotonin receptors (5-HT2A) compared to the target compound, as shown in molecular docking studies .
    • Crystallographic Data : SHELX-refined structures reveal that the absence of the 5-methyl group allows greater flexibility in the piperidine ring, destabilizing receptor-ligand interactions .
  • Compound B : 3,5-Diethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

    • Difference : Ethyl groups replace methyl groups at positions 3 and 3.
    • Impact : Increased lipophilicity (logP +0.8) enhances blood-brain barrier penetration but reduces aqueous solubility by 40% .
    • Pharmacokinetics : Higher metabolic clearance in hepatic microsomal assays due to cytochrome P450 interactions .

Modifications to the Carboxamide Linker

  • Compound C : 3,5-Dimethyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-sulfonamide
    • Difference : Sulfonamide replaces carboxamide.
    • Impact : Enhanced hydrogen-bonding capacity improves selectivity for dopamine D3 receptors (Ki = 12 nM vs. 45 nM for the target compound) but introduces off-target activity at sigma-1 receptors .
    • Structural Insight : SHELXL-refined crystal structures show the sulfonamide group forms stronger hydrogen bonds with Asp110 in the D3 receptor binding pocket .

Modifications to the Indole Substituent

  • Compound D : 3,5-Dimethyl-N-(1-ethyl-1H-indol-3-yl)piperidine-1-carboxamide
    • Difference : Ethyl group replaces the methyl group on the indole nitrogen.
    • Impact : Extended alkyl chain increases steric bulk, reducing 5-HT2A binding by 35% but improving metabolic stability (t1/2 = 4.2 h vs. 2.8 h for the target compound) .

Research Findings and Implications

  • Structural Rigidity : The 3,5-dimethyl substitution on the piperidine ring optimizes a balance between receptor affinity and metabolic stability, as confirmed by SHELX-refined crystallographic data .
  • Linker Chemistry : Carboxamide vs. sulfonamide linkers dictate selectivity profiles, with sulfonamides favoring dopaminergic over serotonergic targets .
  • Indole Substitution : Alkyl chain length on the indole nitrogen inversely correlates with 5-HT2A binding but enhances resistance to oxidative metabolism .

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